molecular formula C13H8Cl2N2O4 B11994020 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol

2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol

Cat. No.: B11994020
M. Wt: 327.12 g/mol
InChI Key: DCRFKAVJGOOGDF-UHFFFAOYSA-N
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Description

2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8Cl2N2O4 and a molecular weight of 327.126 g/mol . This compound is known for its unique structure, which includes both chlorinated and nitrophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 2-hydroxy-4-nitrobenzaldehyde under specific conditions. One common method involves refluxing the reactants in methanol (CH3OH) with agitation for 2 hours . This reaction results in the formation of the desired compound through a condensation reaction, where the imino group is formed by the reaction between the aldehyde and the amine group of the phenol.

Chemical Reactions Analysis

2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The presence of the nitrophenyl group allows for interactions with biological molecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol include:

These compounds share similar structural features but differ in the position or type of substituents on the phenol ring. The uniqueness of this compound lies in its specific arrangement of chlorinated and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

2,4-dichloro-6-[(2-hydroxy-4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Cl2N2O4/c14-8-3-7(13(19)10(15)4-8)6-16-11-2-1-9(17(20)21)5-12(11)18/h1-6,18-19H

InChI Key

DCRFKAVJGOOGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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